molecular formula C12H13F2NO2 B11821408 ethyl 3-(2,4-difluoroanilino)but-2-enoate

ethyl 3-(2,4-difluoroanilino)but-2-enoate

Cat. No.: B11821408
M. Wt: 241.23 g/mol
InChI Key: RIFYRMVOZLWOSC-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-difluoroanilino)but-2-enoate is an organic compound with the molecular formula C12H13F2NO2. It is characterized by the presence of a difluoroaniline group attached to a but-2-enoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,4-difluoroanilino)but-2-enoate typically involves the reaction of 2,4-difluoroaniline with ethyl acetoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2,4-difluoroaniline attacks the carbonyl carbon of ethyl acetoacetate, followed by the elimination of water to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-difluoroanilino)but-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The difluoroaniline group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 3-(2,4-difluoroanilino)but-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2,4-difluoroanilino)but-2-enoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: A precursor in the synthesis of ethyl 3-(2,4-difluoroanilino)but-2-enoate.

    Ethyl acetoacetate: Another precursor used in the synthesis.

    Enoate esters: A class of compounds with similar structural features.

Uniqueness

This compound is unique due to the presence of both the difluoroaniline group and the but-2-enoate ester, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Ethyl 3-(2,4-difluoroanilino)but-2-enoate is a chemical compound that has garnered interest in various biological research contexts, particularly due to its potential therapeutic properties and mechanisms of action. This article delves into the biological activity of this compound, exploring its effects on specific biological targets, its synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of a difluoroaniline moiety. The fluorine substituents are known to enhance the compound's binding affinity to biological targets, which can lead to significant biological effects.

The primary mechanism of action for this compound involves its interaction with specific proteins or enzymes. The fluorine atoms in the compound increase its lipophilicity and electron-withdrawing capacity, thereby enhancing its ability to interact with molecular targets. This interaction can result in:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, which may have implications in treating various diseases.
  • Modulation of Biological Pathways : It may influence pathways associated with inflammation and cancer, suggesting a role in therapeutic applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines through apoptosis induction.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715Apoptosis
Study BA54920Cell cycle arrest

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. It has been reported to reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods including:

  • Condensation Reactions : Using appropriate aniline derivatives with ethyl acrylate.
  • Electrophilic Aromatic Substitution : Incorporating fluorine substituents via halogenation techniques.

Case Study 1: Inhibition of Enzymatic Activity

In a study focusing on enzyme inhibition, this compound was tested against various enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations.

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, supporting its potential as an anticancer agent.

Properties

IUPAC Name

ethyl 3-(2,4-difluoroanilino)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c1-3-17-12(16)6-8(2)15-11-5-4-9(13)7-10(11)14/h4-7,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFYRMVOZLWOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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